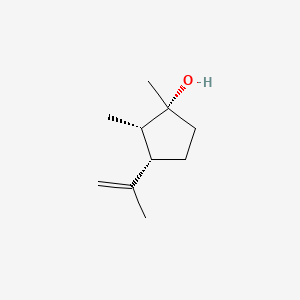
Tritrpticin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritrpticin is a 13-residue tryptophan-rich cationic antimicrobial peptide. It is part of the cathelicidin family of antimicrobial peptides, which are known for their broad-spectrum bactericidal properties. This compound is characterized by its high content of tryptophan, arginine, and proline residues, making it a potent antimicrobial agent against a wide range of pathogens, including bacteria and fungi .
準備方法
Synthetic Routes and Reaction Conditions: Tritrpticin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the linear this compound peptide .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding this compound is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Tritrpticin primarily undergoes interactions with biological membranes rather than traditional chemical reactions like oxidation or reduction. it can form cyclic analogs through head-to-tail cyclization or disulfide bridging between cysteine residues introduced at the peptide termini .
Common Reagents and Conditions:
Cyclization: Head-to-tail cyclization can be achieved using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under mild conditions.
Disulfide Bridging: Disulfide bonds can be formed by introducing cysteine residues at the peptide termini and oxidizing them using reagents like iodine or air oxidation.
Major Products:
Cyclic this compound: Exhibits enhanced antimicrobial activity and reduced hemolytic activity compared to the linear form.
Disulfide-Bridged this compound: May show different biological activities depending on the specific structure formed.
科学的研究の応用
Tritrpticin has been extensively studied for its antimicrobial properties. It has shown efficacy against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Its applications extend to:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and designing novel antimicrobial agents.
Biology: Investigated for its role in innate immunity and potential as a therapeutic agent against infections.
Medicine: Explored as a potential alternative to traditional antibiotics, especially in the context of antibiotic-resistant bacteria.
Industry: Potential use in developing antimicrobial coatings and materials .
作用機序
Tritrpticin exerts its antimicrobial effects primarily through membrane disruption. The peptide interacts favorably with negatively charged bacterial membranes, leading to membrane permeabilization and leakage of intracellular contents. This interaction is facilitated by the amphipathic nature of this compound, which allows it to insert into lipid bilayers and form pores. Additionally, this compound may interact with intracellular targets, such as nucleic acids and enzymes, further contributing to its antimicrobial activity .
類似化合物との比較
Indolicidin: A 13-residue peptide with high tryptophan content, known for its broad-spectrum antimicrobial activity.
Lactoferricin: Derived from lactoferrin, this peptide exhibits strong antimicrobial and anticancer properties.
PR-39: Another cathelicidin peptide rich in proline and arginine, with potent antibacterial activity
Tritrpticin’s unique combination of tryptophan, arginine, and proline residues, along with its specific structural features, make it a promising candidate for further development as an antimicrobial agent.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKYRNHHOBRIOY-HQUBJAAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H132N28O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1902.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
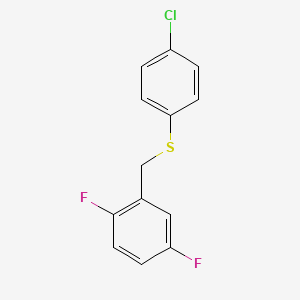
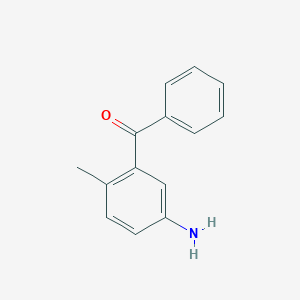
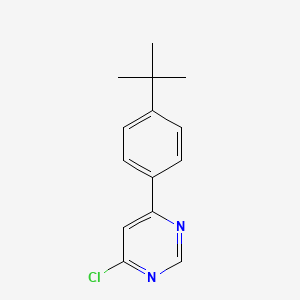


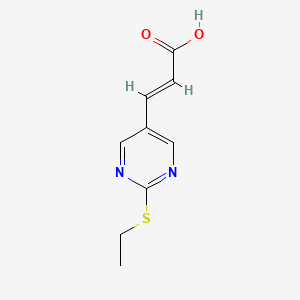


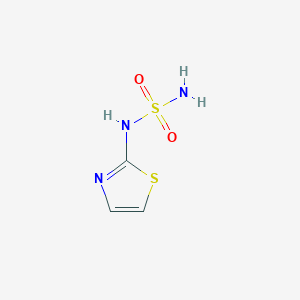
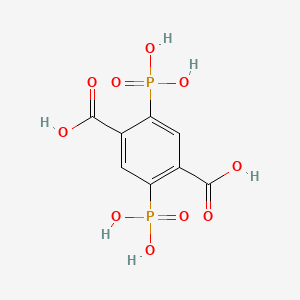


![1-(2-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1644534.png)
